Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate
CAS No.:
Cat. No.: VC16789851
Molecular Formula: C10H14N5Na2O13P3
Molecular Weight: 551.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N5Na2O13P3 |
|---|---|
| Molecular Weight | 551.14 g/mol |
| IUPAC Name | disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
| Standard InChI | InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
| Standard InChI Key | TTWYZDPBDWHJOR-UHFFFAOYSA-L |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₀H₁₄N₅Na₂O₁₃P₃, with a molecular weight of 551.14 g/mol. Its structure comprises three key components:
-
Adenine moiety: The 6-aminopurin-9-YL group provides nucleobase specificity, enabling interactions with viral polymerases.
-
Oxolane ring: A 3,4-dihydroxyoxolan-2-YL unit mimics the ribose sugar in natural nucleotides, critical for incorporation into nucleic acid chains.
-
Phosphonate groups: Two phosphonato and one phosphono group enhance stability against enzymatic hydrolysis compared to phosphate esters, a hallmark of phosphonate-based antivirals .
The disodium salt form improves water solubility, facilitating bioavailability in physiological systems. Spectroscopic characterization (e.g., ³¹P NMR) reveals distinct chemical shifts for each phosphorus environment, aiding in synthetic monitoring .
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves sequential modifications to integrate phosphonate groups with the nucleoside backbone :
-
Nucleoside functionalization: The oxolane ring is derivatized with methyl groups to anchor phosphonate linkages.
-
Phosphonate coupling: Phosphonyl chloride intermediates react with hydroxyl groups on the oxolane ring under controlled pH (7–9) and temperature (0–25°C).
-
Dealkylation: Trimethylsilyl bromide (TMSBr) removes protecting groups, yielding free phosphonic acids .
-
Salt formation: Neutralization with sodium hydroxide generates the disodium salt.
Key challenges include avoiding over-substitution at the oxolane hydroxyls and minimizing side reactions during phosphonate coupling. Yields exceed 90% when using silylation agents like N,O-bis(trimethylsilyl)acetamide (BSA) to stabilize intermediates .
One-Pot Methodology
Recent advances enable a streamlined one-pot synthesis without intermediate purification :
-
α-Ketophosphonate formation: Trimethylphosphite reacts with acetyl chloride to generate dimethyl α-ketophosphonate.
-
Silylation: TMSBr converts esters to silylated phosphonates, enhancing reactivity.
-
Nucleophilic attack: Bis(trimethylsilyl)phosphonite introduces the adenine-linked oxolane moiety.
-
Methanolysis and neutralization: Yields disodium salt precipitates at pH 7.
Mechanism of Antiviral Action
The compound acts as a chain-terminating nucleotide analog, exploiting viral polymerases’ inability to distinguish it from natural substrates :
-
Incorporation into viral DNA: The phosphonate groups mimic phosphate residues, allowing integration into nascent DNA strands during replication.
-
Steric hindrance: Bulky phosphonato-oxyphosphonate substituents prevent addition of subsequent nucleotides, halting elongation.
-
Enzyme inhibition: Competitive binding to viral DNA polymerases (e.g., herpesvirus UL30) disrupts catalytic activity at IC₅₀ values ≤10 μM .
Notably, human DNA polymerases exhibit 100–1,000-fold lower sensitivity, minimizing off-target toxicity . Resistance mutations in viral polymerases (e.g., HSV thymidine kinase variants) reduce incorporation efficacy, underscoring the need for combination therapies .
Antiviral Efficacy and Research Findings
In Vitro Activity
-
Herpes simplex virus (HSV): Reduces viral titers by 4-log units in plaque assays at 50 μM .
-
Cytomegalovirus (CMV): Inhibits replication in fibroblast cultures (EC₅₀ = 12 μM).
-
Vaccinia virus: Moderate activity (EC₅₀ = 75 μM), suggesting broader applicability .
Preclinical Studies
-
Mouse herpes encephalitis model: Intraperitoneal administration (100 mg/kg/day) improved survival rates from 20% (control) to 80% .
-
Ocular HSV infection: Topical application reduced lesion severity by 70% in rabbits .
Comparative Advantages Over Existing Drugs
| Parameter | Disodium Phosphono Analog | Acyclovir |
|---|---|---|
| Mechanism | Chain termination | Guanine analog |
| Enzymatic activation required | No | Yes (viral kinase) |
| Resistance prevalence | Low (novel target) | High (~15% in HSV) |
| Solubility (mg/mL) | 120 (in water) | 1.7 (in water) |
Applications and Future Directions
Material Science Applications
-
Surface functionalization: Phosphonate groups enable covalent binding to metal oxides, useful in biosensors .
-
Bone-targeted drug delivery: High affinity for hydroxyapatite could localize antiviral action in osteotropic infections .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume